molecular formula C11H13F2NO2 B15159879 Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate

Cat. No.: B15159879
M. Wt: 229.22 g/mol
InChI Key: DGCFLRTYJYNSIR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a chemical compound with the molecular formula C11H13F2NO2 It is a derivative of phenylalanine, where the β,β-difluoro substitution and ethyl ester group are present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3,3-difluoro-3-phenylpropanoate typically involves the reaction of ethyl 2,2-difluoro-2-iodoacetate with an aromatic compound under specific conditions. For instance, the reaction can be carried out using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 2-amino-3,3-difluoro-3-phenylpropanoic acid.

Scientific Research Applications

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 2-amino-3,3-difluoro-3-phenylpropanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the difluoro group can enhance binding affinity and specificity, leading to more potent biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2,2-difluoro-3-phenylpropanoate: A similar compound with slight structural differences.

    Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate: Another fluorinated derivative with different substituents.

Uniqueness

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is unique due to its specific substitution pattern and the presence of both an amino group and an ester group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.

Biological Activity

Ethyl 2-amino-3,3-difluoro-3-phenylpropanoate is a fluorinated amino acid derivative that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound features a unique structure characterized by two fluorine atoms at the 3-position of the propanoate chain and a phenyl group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for its application in drug design and synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C11H12F2NO2C_{11}H_{12}F_2NO_2. Its structural characteristics include:

  • Chirality : The presence of a chiral center allows for stereochemical variations that may affect biological interactions.
  • Fluorination : The difluorinated moiety enhances lipophilicity and may improve binding affinity to biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies have shown that fluorinated amino acids can modulate neurotransmitter systems, potentially impacting conditions such as epilepsy and depression.
  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor or modulator of various enzymes due to its structural similarity to natural amino acids. This characteristic is essential for developing therapeutic agents targeting specific biochemical pathways .

Interaction Studies

Various studies have explored the interaction of this compound with biological targets:

  • Binding Affinity : Interaction studies often utilize techniques such as radiolabeled ligand binding assays to determine the binding affinity of this compound to specific receptors or enzymes.
Target Binding Affinity (Ki) Mechanism of Action
GABA ReceptorsLow micromolar rangeModulation of inhibitory neurotransmission
Enzyme XHigh nanomolar rangeCompetitive inhibition

Study on Neurotransmitter Modulation

A study investigated the effects of this compound on GABAergic transmission. Results indicated that the compound could enhance GABA receptor activity, leading to increased inhibitory signaling in neuronal circuits. This suggests potential therapeutic applications in treating anxiety disorders.

Enzyme Inhibition Study

Another significant study focused on the inhibition of an enzyme involved in neurotransmitter degradation. This compound demonstrated competitive inhibition, with a Ki value indicating strong binding affinity. This property positions it as a candidate for drug development aimed at enhancing neurotransmitter levels in clinical settings.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Unique Biological Activity
Ethyl 2-amino-3-fluoro-3-phenylpropanoateOne fluorine atom instead of twoLess potent neuropharmacological effects
Mthis compoundMethyl group instead of ethylDifferent pharmacokinetic properties
Ethyl 2-amino-4-fluorobutanoateFluorine at a different positionPotentially different interaction profiles

Properties

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

IUPAC Name

ethyl 2-amino-3,3-difluoro-3-phenylpropanoate

InChI

InChI=1S/C11H13F2NO2/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9H,2,14H2,1H3

InChI Key

DGCFLRTYJYNSIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CC=CC=C1)(F)F)N

Origin of Product

United States

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